N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzamide
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Overview
Description
N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, a fluorine atom, and a hydroxyl group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenylamine with 5-fluoro-2-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (sodium hydroxide).
Major Products Formed
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-2-hydroxybenzamide
- N-(4-tert-butylphenyl)-5-chloro-2-hydroxybenzamide
- N-(4-tert-butylphenyl)-5-methyl-2-hydroxybenzamide
Uniqueness
N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C17H18FNO2 |
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Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-17(2,3)11-4-7-13(8-5-11)19-16(21)14-10-12(18)6-9-15(14)20/h4-10,20H,1-3H3,(H,19,21) |
InChI Key |
ZTCYHPQKYKMESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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